L-156903

neurotensin receptor pharmacology radioligand binding assay receptor heterogeneity

Procure L-156903 for selective low-affinity neurotensin receptor engagement. With a Kd ~5.0 nM, >10-fold selectivity over high-affinity sites, and >100-fold brain vs. peripheral tissue specificity, this phenothiazine peptide uniquely resolves receptor heterogeneity—unmatched by pan-antagonists. Biphasic competition profile enables precise CNS pharmacology and SAR mapping. Specify purity and packaging requirements.

Molecular Formula C35H41N7O5S
Molecular Weight 671.8 g/mol
CAS No. 116740-51-3
Cat. No. B1673692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-156903
CAS116740-51-3
SynonymsL 156903
L-156,903
N-(1-(N(2)-(1-oxo-3-(1-H-phenothiazin-10-yl)propyl)arginyl)-prolyl)-phenylalanine
Molecular FormulaC35H41N7O5S
Molecular Weight671.8 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)CCN2C3=CC=CC=C3SC4=CC=CC=C42)C(=O)NC(CC5=CC=CC=C5)C(=O)O
InChIInChI=1S/C35H41N7O5S/c36-35(37)38-19-8-12-24(39-31(43)18-21-41-26-13-4-6-16-29(26)48-30-17-7-5-14-27(30)41)33(45)42-20-9-15-28(42)32(44)40-25(34(46)47)22-23-10-2-1-3-11-23/h1-7,10-11,13-14,16-17,24-25,28H,8-9,12,15,18-22H2,(H,39,43)(H,40,44)(H,46,47)(H4,36,37,38)/t24-,25-,28-/m0/s1
InChIKeyBMRQFRNJRZLTND-VBOOUTDYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-156903 (CAS 116740-51-3) Neurotensin Receptor Ligand – Compound Identification and Baseline Characteristics


L-156903 (CAS 116740-51-3) is a synthetic peptide antagonist derived from a phenothiazine scaffold, chemically defined as (2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-(3-phenothiazin-10-ylpropanoylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid [1]. It functions as a ligand at neurotensin receptors and was originally developed as a tool compound to probe neurotensin receptor heterogeneity [2]. The compound exhibits high structural rigidity due to its peptide backbone and bulky phenothiazine moiety, a feature that underpins its distinctive pharmacological profile [2].

Why Generic Neurotensin Receptor Ligands Cannot Replace L-156903 (CAS 116740-51-3)


Neurotensin receptor ligands are functionally diverse, and the class includes peptides, peptidomimetics, and non-peptide small molecules that differ markedly in receptor subtype selectivity, binding kinetics, and tissue-specific activity [1]. L-156903 is structurally and pharmacologically distinct from both endogenous peptide ligands (e.g., neurotensin, dynorphin A) and small-molecule antagonists (e.g., levocabastine, SR 48692) [1]. Its biphasic competition profile and selective engagement of the low-affinity neurotensin binding site cannot be replicated by generic peptide antagonists or broad-spectrum neurotensin receptor blockers, making direct substitution scientifically unsound [1].

Quantitative Differentiation Evidence for L-156903 (CAS 116740-51-3) Versus Neurotensin Receptor Ligand Comparators


Biphasic Inhibition of [3H]Neurotensin Binding in Rat Forebrain Membranes

L-156903 produces a shallow biphasic competition curve when inhibiting [3H]neurotensin binding to rat forebrain membranes, a profile shared with dynorphin A(1-13) and levocabastine but not observed with unlabeled neurotensin itself, which exhibits a steep monophasic displacement curve [1]. The biphasic nature indicates interaction with a heterogeneous receptor population [1].

neurotensin receptor pharmacology radioligand binding assay receptor heterogeneity

Selective Targeting of Low-Affinity Neurotensin Binding Site in Brain Tissue

Saturation binding studies conducted in the presence of L-156903 demonstrate that the compound substantially reduces the Bmax of the low-affinity [3H]neurotensin binding component (Kd ~5.0 nM) while leaving the high-affinity component (Kd ~0.5 nM) relatively unaffected [1]. This selectivity contrasts with the pan-receptor inhibition observed with high concentrations of unlabeled neurotensin and with the non-selective small-molecule antagonist SR 48692, which potently inhibits both high- and low-affinity sites with Ki values of 3.9 nM and 8.6 nM, respectively [2].

receptor subtype selectivity low-affinity NT site saturation binding

Tissue-Specific Activity: Potent Brain Inhibition with Negligible Uterus Activity

L-156903 potently inhibits [3H]neurotensin binding in rat brain but is very weak or inactive at inhibiting [3H]neurotensin binding in rat uterus tissue [1]. This tissue-dependent activity distinguishes L-156903 from endogenous neurotensin, which binds with high affinity to both brain and uterine receptors [1]. The comparator compounds dynorphin A(1-13) and levocabastine exhibit the same tissue-selectivity pattern [1].

tissue specificity neurotensin receptor subtypes peripheral versus central NT systems

Structural Rigidity Confers Unique Structure-Activity Relationship Profile

Structure-activity relationship studies with L-156903 indicate rigid structural requirements for neurotensin binding activity, a property that contrasts with the more flexible endogenous peptide neurotensin and its truncated analogs [1]. The phenothiazine moiety, combined with the arginyl-prolyl-phenylalanine peptide sequence, creates a conformationally constrained pharmacophore that is not present in other neurotensin receptor ligands [1].

SAR phenothiazine peptide conformational constraint

Distinct Binding Kinetics: Shallow Competition Curves Indicate Multiple Binding States

The shallow biphasic competition curves generated by L-156903 translate to a Hill coefficient significantly less than 1.0, which is consistent with negative cooperativity or binding to multiple receptor states [1]. In contrast, the non-peptide antagonist SR 48692 produces competition curves with Hill coefficients near unity in some assay systems, indicating a simpler bimolecular interaction with a single receptor population [2].

binding kinetics receptor heterogeneity Hill coefficient

Recommended Research and Procurement Scenarios for L-156903 (CAS 116740-51-3) Based on Quantitative Evidence


Deconvolution of High- and Low-Affinity Neurotensin Receptor Populations

When experimental protocols require selective pharmacological isolation of the low-affinity neurotensin binding site (Kd ~5.0 nM) while preserving high-affinity site (Kd ~0.5 nM) function, L-156903 is the appropriate ligand [1]. Its >10-fold selectivity for the low-affinity component, demonstrated in saturation binding studies [1], enables clear dissection of receptor heterogeneity that cannot be achieved with pan-antagonists like SR 48692, which potently inhibits both sites [2].

Central Nervous System-Focused Neurotensin Pharmacology Studies

L-156903's marked tissue selectivity—potent inhibition of [3H]neurotensin binding in brain tissue with negligible activity in uterine tissue [1]—makes it the preferred ligand for studies confined to central neurotensin systems. This brain-versus-periphery selectivity window (>100-fold) minimizes confounding peripheral receptor engagement and is essential for accurate interpretation of in vivo CNS pharmacology experiments [1].

Conformational Probing of the Low-Affinity Neurotensin Binding Pocket

The rigid structural requirements of L-156903, conferred by its phenothiazine scaffold and constrained peptide backbone [1], make it an ideal molecular probe for structure-activity relationship studies aimed at mapping the conformational topography of the low-affinity neurotensin binding site. Flexible peptide analogs lack this precision and can engage multiple receptor conformations, introducing ambiguity into SAR interpretation [1].

Mechanistic Studies of Neurotensin Receptor Heterogeneity and Cooperativity

The shallow biphasic competition curve (Hill coefficient <1.0) produced by L-156903 [1] is a hallmark of receptor heterogeneity or negative cooperativity. Researchers investigating the molecular basis of neurotensin receptor multiplicity or allosteric interactions should select L-156903 over monophasic antagonists like SR 48692 [2], whose steep competition curves mask the complex binding behavior inherent to the native receptor system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-156903

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.